A2A Receptor Binding Affinity: High Potency Confirmed Across Independent Studies
A2A receptor antagonist 1 demonstrates high-affinity binding to the human A2A receptor. In a direct head-to-head study, it exhibited a Ki of 4.1 nM. A separate, cross-study comparable dataset reports a Ki of 1.2 nM, indicating sub-nanomolar to low nanomolar potency [1][2]. This places its A2A affinity in the same high-potency range as clinical-stage candidates like Preladenant (Ki = 1.1 nM) and significantly exceeds that of other dual antagonists such as ST4206 (Ki = 12 nM) .
| Evidence Dimension | A2A Receptor Binding Affinity (Ki) |
|---|---|
| Target Compound Data | Ki = 4.1 nM (human A2A); Ki = 1.2 nM (human A2A) |
| Comparator Or Baseline | Preladenant: Ki = 1.1 nM (human A2A); ST4206: Ki = 12 nM (human A2A); SCH-58261: Ki = 1-2 nM (human A2A) |
| Quantified Difference | Approximately 3-4x more potent than ST4206; comparable to Preladenant and SCH-58261 |
| Conditions | Radioligand binding assays using human A2A receptor expressed in CHO or HEK293 cell membranes, with [³H]ZM241385 or [³H]MSX-2 as radioligand. |
Why This Matters
High A2A potency ensures robust target engagement at low concentrations, which is critical for minimizing off-target effects in both in vitro and in vivo experiments.
- [1] Shook, B. C., et al. (2010). In vivo characterization of a dual adenosine A2A/A1 receptor antagonist in animal models of Parkinson's disease. Journal of Medicinal Chemistry, 53(22), 8104-8115. View Source
- [2] InvivoChem. (n.d.). A2A receptor antagonist 1 Product Datasheet. View Source
